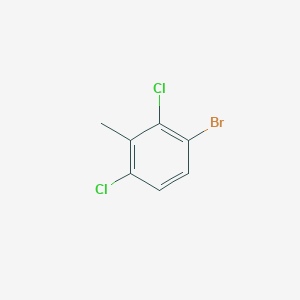

1-Bromo-2,4-dichloro-3-methylbenzene

Übersicht

Beschreibung

1-Bromo-2,4-dichloro-3-methylbenzene is a chemical compound with the CAS Number: 127049-87-0 . It has a molecular weight of 239.93 . The IUPAC name for this compound is 1-bromo-2,4-dichloro-3-methylbenzene .

Molecular Structure Analysis

The InChI code for 1-Bromo-2,4-dichloro-3-methylbenzene is 1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromine, chlorine, and methyl groups attached at the 1st, 2nd, and 4th positions respectively .Physical And Chemical Properties Analysis

1-Bromo-2,4-dichloro-3-methylbenzene has a boiling point of 258.0±35.0C at 760 mmHg . It is stored in a sealed, dry environment at room temperature . Its physical form can be either solid or liquid .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-2,4-dichloro-3-methylbenzene: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing more complex molecules. It can undergo various reactions, including coupling reactions and nucleophilic substitutions, to synthesize a wide range of organic compounds used in medicinal chemistry and material science .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to develop new drugs. Its bromine and chlorine atoms can be replaced with other functional groups, enabling the creation of novel pharmacophores. These transformations can lead to the discovery of new therapeutic agents with potential applications in treating diseases .

Agrochemical Production

The halogen atoms present in 1-Bromo-2,4-dichloro-3-methylbenzene make it a precursor for the synthesis of agrochemicals. It can be used to produce pesticides and herbicides, contributing to the development of new formulations that can enhance crop protection and yield .

Dyestuff Industry

This compound serves as an intermediate in the production of dyes and pigments. Through various chemical reactions, it can be transformed into colorants used in textiles, inks, and coatings. The ability to introduce different substituents allows for the creation of dyes with specific properties and hues .

Material Science

In material science, 1-Bromo-2,4-dichloro-3-methylbenzene can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and resistance of materials, which is crucial for developing advanced materials for various applications .

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods. Its distinct chemical structure allows for its use as a reference compound in spectroscopy and chromatography .

Environmental Studies

In environmental studies, 1-Bromo-2,4-dichloro-3-methylbenzene can be used to study the behavior of halogenated compounds in the environment. Its degradation products and interaction with other environmental factors can provide insights into pollution control and remediation strategies .

Chemical Education

Lastly, due to its structural complexity and reactivity, this compound is an excellent subject for chemical education. It can be used to demonstrate various organic chemistry concepts and reactions, helping students understand the principles of halogenation and substitution reactions .

Safety and Hazards

Wirkmechanismus

Target of Action

Like other aromatic compounds, it may interact with various biological molecules, including proteins and enzymes, depending on its specific chemical structure .

Mode of Action

The mode of action of 1-Bromo-2,4-dichloro-3-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure, it may participate in reactions involving aromatic compounds, potentially affecting pathways where these compounds play a role .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it could lead to the formation of various substituted benzene derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dichloro-3-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Eigenschaften

IUPAC Name |

1-bromo-2,4-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYFCFQKDUHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564197 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,4-dichloro-3-methylbenzene | |

CAS RN |

127049-87-0 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

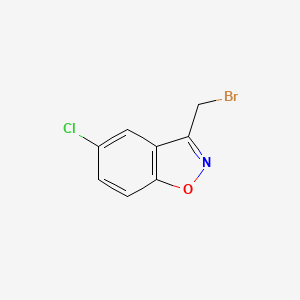

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)